molecular formula C15H14INO2 B411769 N-(4-Iodophenyl)-2-phenoxypropanamide

N-(4-Iodophenyl)-2-phenoxypropanamide

Numéro de catalogue: B411769
Poids moléculaire: 367.18g/mol
Clé InChI: ZUSJSWXNSOAYDL-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)-2-phenoxypropanamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure, featuring a propanamide core substituted with a phenoxy group and a 4-iodophenyl moiety, makes it a potential intermediate or building block for the synthesis of more complex molecules. The iodine atom on the phenyl ring can serve as a versatile handle for further chemical modifications via cross-coupling reactions, allowing researchers to create diverse compound libraries for screening. This compound is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the associated safety data sheet (SDS) for detailed hazard information.

Propriétés

Formule moléculaire

C15H14INO2

Poids moléculaire

367.18g/mol

Nom IUPAC

N-(4-iodophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14INO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18)

Clé InChI

ZUSJSWXNSOAYDL-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2

SMILES canonique

CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2

Origine du produit

United States
Foundational & Exploratory

Synthesis pathways and precursors for N-(4-Iodophenyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Precursors for N-(4-Iodophenyl)-2-phenoxypropanamide: A Technical Whitepaper

Executive Summary

N-(4-Iodophenyl)-2-phenoxypropanamide is a highly valuable, halogenated N-aryl amide intermediate. Compounds within the N-aryl-2-phenoxypropanamide class are widely recognized for their dual utility: in agriculture as auxinic herbicide derivatives, and in medicinal chemistry as building blocks for novel analgesics, anti-inflammatory agents, and anticancer screening libraries[1].

The specific inclusion of an iodine atom at the para-position of the aniline moiety makes this molecule an exceptionally powerful synthetic hub. The aryl iodide serves as a prime candidate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings), allowing researchers to rapidly expand structural diversity during structure-activity relationship (SAR) studies. This whitepaper details the retrosynthetic logic, comparative synthesis pathways, and field-proven experimental protocols required to synthesize this target molecule with high purity and yield.

Structural Analysis and Retrosynthetic Disconnection

The target molecule consists of a central amide linkage bridging a 2-phenoxypropyl chain and a 4-iodophenyl ring. The logical retrosynthetic disconnection cleaves the C-N amide bond, revealing two primary precursors: 4-Iodoaniline and 2-Phenoxypropanoic acid [2].

Further disconnection of 2-phenoxypropanoic acid via the ether linkage points to phenol and 2-bromopropanoic acid as the ultimate, inexpensive starting materials.

Retrosynthesis Target N-(4-Iodophenyl)- 2-phenoxypropanamide Precursor1 4-Iodoaniline Target->Precursor1 Amide Disconnection Precursor2 2-Phenoxypropanoic Acid Target->Precursor2 Amide Disconnection Starting1 Phenol Precursor2->Starting1 Ether Disconnection Starting2 2-Bromopropanoic Acid Precursor2->Starting2 Ether Disconnection

Caption: Retrosynthetic disconnection of N-(4-Iodophenyl)-2-phenoxypropanamide into its core precursors.

Synthesis of the Core Precursor: 2-Phenoxypropanoic Acid

Before assembling the final amide, the carboxylic acid precursor must be synthesized. This is achieved via a classic Williamson ether synthesis. Phenol is deprotonated using a base (typically potassium carbonate, K2​CO3​ ) in a polar aprotic solvent like DMF or acetone, forming a nucleophilic phenoxide ion. This ion undergoes an SN​2 displacement on ethyl 2-bromopropanoate. The resulting ester is subsequently hydrolyzed under basic conditions (e.g., aqueous NaOH) and acidified to yield 2-phenoxypropanoic acid[3].

Amide Bond Formation Strategies

The coupling of 2-phenoxypropanoic acid and 4-iodoaniline presents a specific chemical challenge: 4-iodoaniline is a deactivated nucleophile. The electron-withdrawing nature of the iodine atom reduces the electron density on the amine nitrogen, necessitating highly efficient activation of the carboxylic acid to drive the reaction to completion.

Pathway A: Acid Chloride Activation (The Industrial Standard)

This is the most robust method for deactivated anilines. 2-Phenoxypropanoic acid is treated with thionyl chloride ( SOCl2​ ) or oxalyl chloride to form 2-phenoxypropanoyl chloride. The acid chloride is highly electrophilic, easily overcoming the poor nucleophilicity of 4-iodoaniline. A tertiary amine base, such as triethylamine ( Et3​N ), is used to scavenge the HCl byproduct, preventing the protonation of the 4-iodoaniline, which would render it completely unreactive.

Pathway B: Direct Peptide Coupling (The Mild Alternative)

For substrates sensitive to harsh acidic conditions, direct coupling using reagents like HATU or EDCI/HOBt is preferred. HATU generates an active ester intermediate (an OAt ester) that is highly reactive yet stable enough to prevent side reactions. While this method is milder and avoids the generation of corrosive HCl gas, the atom economy is lower, and the reagents are significantly more expensive, making it less ideal for large-scale synthesis.

Pathway C: Biocatalytic Amidation (Emerging Green Chemistry)

Recent 2025 advancements in green chemistry have demonstrated the viability of enzymatic biocatalysts for synthesizing N-aryl-2-phenoxypropanamides. Utilizing Candida antarctica Lipase B (CAL-B) in hydrophobic solvents like heptane allows for direct coupling of the carboxylic acid and the aromatic amine. The hydrophobic solvent drives the equilibrium forward by expelling the water byproduct. This method boasts high yields (up to 80% for related halogenated derivatives) and an excellent eco-friendly profile, though reaction times are typically longer[4].

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics for the three primary synthesis pathways, allowing researchers to select the optimal route based on scale and resource availability.

Synthesis PathwayActivating Reagent / CatalystTypical YieldReaction TimeAtom EconomyScalability
A. Acid Chloride SOCl2​ / Et3​N 85 - 92%4 - 6 hoursHighExcellent (Industrial)
B. Direct Coupling HATU / DIPEA75 - 85%12 - 18 hoursLowModerate (Discovery)
C. Biocatalysis CAL-B Enzyme (50 mg)~80%24 - 48 hoursVery HighLow (Emerging)

Experimental Methodology: Acid Chloride Pathway (Pathway A)

Because 4-iodoaniline is sterically and electronically hindered, the Acid Chloride pathway provides the most reliable, self-validating system for synthesis. The following protocol is designed to ensure maximum conversion and straightforward purification.

Workflow Step1 Step 1: Acid Chloride Formation 2-Phenoxypropanoic Acid + SOCl2 Reflux, 2h Step2 Step 2: Solvent Removal Evaporate excess SOCl2 under reduced pressure Step1->Step2 Step3 Step 3: Amide Coupling Add 4-Iodoaniline + Et3N in DCM 0°C to RT, 4h Step2->Step3 Step4 Step 4: Aqueous Workup Wash with 1M HCl, sat. NaHCO3, Brine Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Recrystallization from EtOH/Water or Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Acid Chloride synthesis pathway.

Step-by-Step Protocol

Part 1: Preparation of 2-Phenoxypropanoyl Chloride

  • Charge the Flask: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a drying tube), add 2-phenoxypropanoic acid (10.0 mmol, 1.66 g).

  • Activation: Add thionyl chloride ( SOCl2​ , 30.0 mmol, ~2.2 mL) slowly at room temperature. Causality: A 3-fold excess of SOCl2​ acts as both the reactant and the solvent, ensuring complete conversion to the acid chloride.

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 2 hours. The cessation of HCl and SO2​ gas evolution indicates reaction completion.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl2​ . Co-evaporate twice with anhydrous toluene (2 x 10 mL) to remove residual traces of thionyl chloride. The resulting crude 2-phenoxypropanoyl chloride is used immediately in the next step.

Part 2: Amide Coupling 5. Amine Preparation: In a separate oven-dried 250 mL flask, dissolve 4-iodoaniline (9.5 mmol, 2.08 g) and triethylamine (15.0 mmol, 2.1 mL) in anhydrous dichloromethane (DCM, 30 mL). Cool the solution to 0°C using an ice bath. Causality: 4-iodoaniline is used in slight deficit (0.95 eq) to ensure it is the limiting reagent, making it easier to remove unreacted acid later. Et3​N neutralizes the HCl generated, preventing the formation of the unreactive 4-iodoanilinium hydrochloride salt. 6. Coupling: Dissolve the freshly prepared 2-phenoxypropanoyl chloride in anhydrous DCM (10 mL) and add it dropwise to the amine solution over 15 minutes. 7. Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

Part 3: Workup and Purification (Self-Validating System) 8. Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 x 20 mL). Causality: This step protonates any unreacted 4-iodoaniline and triethylamine, pulling them into the aqueous layer and out of the organic product stream. 9. Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 20 mL). Causality: This neutralizes any residual acid and extracts any unreacted 2-phenoxypropanoic acid (resulting from the hydrolysis of unreacted acid chloride) into the aqueous phase. 10. Brine Wash & Drying: Wash with brine (20 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 11. Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure N-(4-Iodophenyl)-2-phenoxypropanamide as a crystalline solid.

References

  • Namiki Shoji. "Bulk Supply Product List (2-Phenoxypropanoic acid)." Namiki-s.co.jp. Available at: [Link]

  • Sifi Karima, Merabet-Khelassi Mounia, et al. (2025). "Biocatalysis Synthesis of New Herbicide Derivative: Evaluation of Toxicity in Drosophila Melanogaster." International Conference on Environment and Life Science (ICELS-25). Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of N-(4-Iodophenyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized laboratory synthesis of N-(4-Iodophenyl)-2-phenoxypropanamide . This target molecule merges a 2-phenoxypropanoic acid moiety—a structural motif frequently utilized in the design of peroxisome proliferator-activated receptor (PPAR) ligands and agricultural derivatives[1]—with 4-iodoaniline. In pharmaceutical manufacturing and drug discovery, 4-iodoaniline is a highly valued building block; its reactive iodine atom provides an essential handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to build complex molecular architectures.

Mechanistic Rationale & Synthetic Strategy

While traditional amidation often relies on the generation of harsh acid chlorides, modern medicinal chemistry workflows favor mild, high-yielding coupling reagents. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling.

Causality of Reagent Selection:

  • HATU: Activates the carboxylic acid to form a highly reactive OAt-active ester[2]. The exceptional efficiency of HATU stems from a neighboring group effect: the pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state, accelerating the reaction and preventing epimerization[3].

  • DIPEA: N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without interfering with the electrophilic centers[2].

  • Anhydrous DMF: Water must be strictly excluded from the reaction. Aqueous environments not only suffer from poor reactant solubility but also hydrolyze the guanidinium functional group of HATU, deactivating it and acting as a competing nucleophile[4].

HATU_Mechanism A 2-Phenoxypropanoic Acid + DIPEA B Carboxylate Anion Intermediate A->B Deprotonation D OAt-Active Ester + Tetramethylurea B->D Nucleophilic Attack C HATU Reagent (Uronium/Iminium Salt) C->D Activation F N-(4-Iodophenyl)-2- phenoxypropanamide D->F Amidation E 4-Iodoaniline (Nucleophile) E->F Nucleophilic Addition

Fig 1. Mechanistic pathway of HATU-mediated amidation.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)Role
2-Phenoxypropanoic acid 166.171.0 eq166 mgAcyl Donor
4-Iodoaniline 219.021.1 eq241 mgNucleophile
HATU 380.231.2 eq456 mgCoupling Agent
DIPEA 129.243.0 eq522 µLBase
DMF (Anhydrous) 73.09N/A5.0 mLSolvent

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure high fidelity at each step.

Step 1: Carboxylic Acid Activation

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxypropanoic acid (166 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (522 µL, 3.0 mmol) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (456 mg, 1.2 mmol) portion-wise over 2 minutes. Expert Insight: Stir the mixture at 0 °C for 15–30 minutes. The solution will typically turn a pale yellow color, visually indicating the successful formation of the OAt-active ester[2]. Cooling is critical here to prevent thermal degradation of the highly reactive intermediate.

Step 2: Nucleophilic Coupling

  • Add 4-iodoaniline (241 mg, 1.1 mmol) in one portion to the activated ester solution.

  • Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C).

  • Stir for 12–16 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system. The disappearance of the UV-active 4-iodoaniline spot confirms the completion of the coupling phase.

Step 3: Quench and Liquid-Liquid Extraction

  • Dilute the reaction mixture with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 15 mL). Rationale: This protonates and removes unreacted 4-iodoaniline and the DIPEA base into the aqueous layer.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 15 mL). Rationale: This neutralizes residual acid and effectively pulls the acidic HOAt byproduct (generated during coupling) and any unreacted 2-phenoxypropanoic acid into the aqueous phase[5].

  • Brine Wash: Wash with saturated NaCl solution (1 × 15 mL) to remove residual DMF and tetramethylurea[5].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions (identified via TLC) and evaporate to dryness to yield pure N-(4-Iodophenyl)-2-phenoxypropanamide as a solid.

Workflow S1 1. Activation Mix Acid, HATU, DIPEA in DMF (0 °C to RT) S2 2. Coupling Add 4-Iodoaniline Stir 12-16 h S1->S2 S3 3. Quench & Extract Water/EtOAc Brine Wash S2->S3 S4 4. Purification Silica Gel Column (Hexanes/EtOAc) S3->S4

Fig 2. Step-by-step workflow for the synthesis and purification of the target amide.

Analytical Data & Characterization

To ensure the trustworthiness of the synthesized compound, verify the structure against the following expected analytical parameters:

Analytical TechniqueExpected Observation
TLC (3:1 Hexanes/EtOAc) Rf​ ≈ 0.45 (Strongly UV active)
LC-MS (ESI+) [M+H]+ expected at m/z 368.01 (Exact Mass: 367.01)
1 H NMR (400 MHz, CDCl 3​ ) δ ~8.20 (br s, 1H, NH), ~7.60 (d, J = 8.5 Hz, 2H, Ar-H ortho to I), ~7.35–6.90 (m, 7H, Ar-H), ~4.80 (q, J = 6.8 Hz, 1H, CH), ~1.65 (d, J = 6.8 Hz, 3H, CH 3​ ).

References

  • BenchChem. "Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • CalibreChem. "Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Wikipedia. "HATU - Reaction Mechanism.
  • YouTube / Chem Reactor. "HATU Coupling: Challenges Associated with the Byproducts.
  • YouTube / Chem Reactor. "HATU Coupling in Water Feasible?
  • CymitQuimica. "DL-2-Phenoxypropionic acid.

Sources

Application Notes and Protocols for N-(4-Iodophenyl)-2-phenoxypropanamide: A Chemical Probe for Target Kinase X (TKX)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Cellular Signaling with a Novel Chemical Probe

In the intricate landscape of cellular signaling, chemical probes serve as indispensable tools for dissecting the roles of individual proteins in health and disease.[1][2] A high-quality chemical probe is a small molecule that selectively modulates the function of a specific protein target, enabling researchers to probe its biological function with precision.[2][3] This guide provides detailed application notes and protocols for the use of N-(4-Iodophenyl)-2-phenoxypropanamide, a novel chemical probe developed for the study of Target Kinase X (TKX), a hypothetical serine/threonine kinase implicated in inflammatory disease pathways.

The phenoxypropanamide scaffold has been explored for its potential as a source of bioactive molecules, including kinase inhibitors.[4][5] The inclusion of an iodophenyl group in N-(4-Iodophenyl)-2-phenoxypropanamide provides a unique feature for this probe, offering potential for enhanced potency and selectivity, as well as opportunities for the development of advanced applications such as radiolabeling and photoaffinity mapping.[6]

These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive resource for the effective use of N-(4-Iodophenyl)-2-phenoxypropanamide in a variety of in vitro and cellular assays.

Probe Characterization: Properties of N-(4-Iodophenyl)-2-phenoxypropanamide

A thorough characterization of a chemical probe is paramount to ensure the reliability and reproducibility of experimental results.[7] Below is a summary of the key properties of N-(4-Iodophenyl)-2-phenoxypropanamide.

PropertyValueSource
IUPAC Name N-(4-iodophenyl)-2-phenoxypropanamidePubChem
Molecular Formula C15H14INO2PubChem
Molecular Weight 383.18 g/mol PubChem
Appearance White to off-white solid-
Purity >98% (by HPLC)-
Solubility Soluble in DMSO (>10 mM) and Ethanol (>5 mM)-
Target Target Kinase X (TKX)Hypothetical
IC50 (TKX) 50 nMHypothetical
Selectivity >100-fold against a panel of 100 related kinasesHypothetical

Proposed Mechanism of Action and Signaling Pathway

N-(4-Iodophenyl)-2-phenoxypropanamide is hypothesized to be a potent and selective ATP-competitive inhibitor of TKX. By binding to the ATP-binding pocket of TKX, the probe prevents the phosphorylation of its downstream substrates, thereby inhibiting the propagation of the TKX signaling cascade. The proposed signaling pathway involving TKX is depicted below.

TKX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor binds TKX Target Kinase X (TKX) Receptor->TKX activates Substrate Downstream Substrate TKX->Substrate phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor activates Probe N-(4-Iodophenyl)-2- phenoxypropanamide Probe->TKX inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factor->Gene_Expression induces

Caption: Proposed signaling pathway of Target Kinase X (TKX).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to characterize the activity of N-(4-Iodophenyl)-2-phenoxypropanamide.

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol describes a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC50) of the probe against TKX. The assay measures the amount of ATP remaining in solution following the kinase reaction.

Materials:

  • Recombinant human TKX enzyme

  • TKX substrate peptide

  • N-(4-Iodophenyl)-2-phenoxypropanamide

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare Probe Dilutions: Prepare a 10-point serial dilution of N-(4-Iodophenyl)-2-phenoxypropanamide in DMSO, starting from 100 µM. Then, dilute each concentration 1:100 in kinase buffer.

  • Prepare Kinase Reaction Mix: Prepare a master mix containing kinase buffer, TKX enzyme, and substrate peptide.

  • Set up the Assay Plate:

    • Add 5 µL of the diluted probe or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the kinase reaction mix to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the Kinase Reaction: Add 25 µL of ATP solution (at a concentration equal to the Km for TKX) to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop the Reaction and Detect Signal:

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the probe concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a chemical probe binds to its intended target in a cellular context.[3] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing endogenous or over-expressed TKX

  • N-(4-Iodophenyl)-2-phenoxypropanamide

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-TKX antibody

Procedure:

  • Cell Treatment: Treat cultured cells with the probe at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO (vehicle control) for 1-2 hours.

  • Harvest and Lyse Cells:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the tubes on ice for 3 minutes.

  • Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Analyze Soluble Fraction:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble TKX in each sample by SDS-PAGE and Western blotting using an anti-TKX antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble TKX as a function of temperature for each treatment condition.

    • A shift in the melting curve to higher temperatures in the presence of the probe indicates target engagement.

CETSA_Workflow cluster_protocol CETSA Protocol Treat_Cells 1. Treat Cells (Probe vs. Vehicle) Lyse_Cells 2. Lyse Cells Treat_Cells->Lyse_Cells Heat_Lysate 3. Heat Lysate (Temperature Gradient) Lyse_Cells->Heat_Lysate Centrifuge 4. Centrifuge (Separate Soluble/Aggregated) Heat_Lysate->Centrifuge Western_Blot 5. Western Blot (Analyze Soluble Fraction for TKX) Centrifuge->Western_Blot Analyze_Data 6. Analyze Data (Plot Melting Curves) Western_Blot->Analyze_Data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Western Blotting for Downstream Signaling Inhibition

This protocol is used to assess the ability of the probe to inhibit the phosphorylation of a known downstream substrate of TKX in cells.

Materials:

  • Cells that respond to a stimulus that activates TKX

  • N-(4-Iodophenyl)-2-phenoxypropanamide

  • Stimulus (e.g., cytokine, growth factor)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-TKX, and anti-loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the probe or DMSO for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a predetermined time to activate TKX signaling.

  • Prepare Cell Lysates:

    • Wash the cells with cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate and total substrate.

    • Normalize the phospho-substrate signal to the total substrate signal.

    • A dose-dependent decrease in the phospho-substrate signal indicates inhibition of TKX activity in cells.

Data Interpretation and Troubleshooting

AssayExpected Outcome with Active ProbePotential Issues and Troubleshooting
In Vitro Kinase Assay Sigmoidal dose-response curve with a low IC50 value.No inhibition: Check enzyme activity, ATP concentration, and probe integrity. High IC50: Probe may have low potency.
CETSA Thermal stabilization of TKX (shift in melting curve to the right).No thermal shift: Probe may not be cell-permeable or may not bind to TKX in cells. Try increasing probe concentration or incubation time.
Western Blotting Dose-dependent reduction in the phosphorylation of the downstream substrate.No change in phosphorylation: Ensure the stimulus is activating the pathway. Verify antibody specificity. The probe may not be potent enough in cells.

Advanced Applications: Leveraging the Iodophenyl Moiety

The iodophenyl group of N-(4-Iodophenyl)-2-phenoxypropanamide provides opportunities for more advanced applications in chemical biology.

  • Radiolabeling: The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹²⁵I, to create a radioligand.[6] This can be used for in vivo imaging techniques like SPECT to study the distribution of TKX in animal models or for quantitative binding studies.

  • Photoaffinity Labeling: The iodo group can be converted to a photoactivatable group (e.g., an azido or diazirine group) to create a photoaffinity probe. Upon photoactivation, this probe will covalently crosslink to its target, allowing for unambiguous target identification and mapping of the binding site.

  • Structure-Activity Relationship (SAR) Studies: The iodine atom can serve as a point for chemical modification through reactions like the Sonogashira or Suzuki coupling.[8] This allows for the synthesis of a library of analogs to explore the SAR and optimize the potency and selectivity of the probe.

Conclusion

N-(4-Iodophenyl)-2-phenoxypropanamide is a valuable chemical probe for investigating the biological roles of Target Kinase X. The detailed protocols and application notes provided in this guide will enable researchers to effectively utilize this tool to dissect the TKX signaling pathway and its implications in disease. As with any chemical probe, it is crucial to use appropriate controls and orthogonal approaches to ensure the validity of the experimental findings.[7]

References

  • The era of high-quality chemical probes - PMC. (n.d.).
  • Best Practices for Chemical Probes - Alto Predict. (2016, July 6).
  • Advancing Biomedical Research with Quality Chemical Probes - Promega Corporation. (n.d.).
  • Chemical probe - Wikipedia. (n.d.).
  • (2~{S})-~{N}-(4-iodophenyl)-2-(4-methoxyphenoxy)propanamide | C16H16INO3 | CID 2202314 - PubChem. (n.d.).
  • N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane Sulfonamide - MDPI. (2012, March 2).
  • Synthesis and evaluation of novel iodinated phenyl benzamides - BUET. (n.d.).
  • Application Notes and Protocols: 2-(4-Hydroxyphenoxy)propanamide as a Versatile Pharmaceutical Building Block - Benchchem. (n.d.).
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - Semantic Scholar. (2024, December 22).
  • Evaluation of radioiodinated (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine as a ligand for brain norepinephrine transporter imaging - PubMed. (2004, February 15).

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Application Note: Advanced Crystallization Strategies for N-(4-Iodophenyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Abstract

The crystallization of halogenated anilides, particularly those bearing flexible ether linkages such as N-(4-Iodophenyl)-2-phenoxypropanamide, presents a unique supramolecular challenge. The interplay between strong hydrogen bonding (amide core), highly directional halogen bonding (para-iodine substituent), and the conformational flexibility of the phenoxypropanamide moiety frequently leads to polymorphism or liquid-liquid phase separation ("oiling out"). This application note details the causality behind these phenomena and provides self-validating, step-by-step protocols for both bulk thermodynamic purification and kinetic single-crystal growth.

Mechanistic Insights into Supramolecular Assembly

As a Senior Application Scientist, it is critical to look beyond basic solubility and analyze the supramolecular synthons that dictate lattice formation. N-(4-Iodophenyl)-2-phenoxypropanamide is structurally bipartite:

  • The Rigid Halogenated Core: The 4-iodoaniline moiety introduces a heavy, highly polarizable iodine atom. In halogenated anilines, the iodine atom acts as a bifunctional donor, capable of participating in both hydrogen and halogen bonding networks[1]. This frequently results in complex 3D framework structures and a high propensity for polymorphism, as the energy difference between competing packing motifs is minimal[2][3].

  • The Flexible Phenoxypropanamide Chain: The ether linkage and the chiral center at the C2 position introduce significant conformational entropy. During rapid cooling, this flexibility creates a high entropic barrier to nucleation, causing the molecule to bypass the crystallization metastable zone and precipitate as a viscous oil[4].

To successfully crystallize this compound, the solvent system must selectively solvate the flexible phenoxy chain while allowing the rigid iodophenyl core to nucleate slowly, balancing kinetic and thermodynamic control[5].

Supramolecular_Logic N1 Amide Group N-H Donor / C=O Acceptor N4 Primary Synthon (1D Chains) N1->N4 Strong H-Bond N2 Iodophenyl Ring C-I Halogen Bond Donor N5 Secondary Synthon (2D/3D Framework) N2->N5 Halogen Bond N3 Phenoxy Ether Conformational Flexibility N3->N5 Steric Hindrance N4->N5 Lattice Packing

Fig 1: Logical relationship of supramolecular synthons dictating crystal lattice formation.

Physicochemical Profiling & Solvent Rationale

Before initiating crystallization, the physicochemical profile must be mapped to predict solvent-solute interactions.

Table 1: Physicochemical Profile & Crystallization Impact

ParameterCharacteristicImpact on Crystallization
Molecular Formula C15H14INO2High molecular weight; the heavy iodine atom aids in X-ray diffraction (XRD) phasing but reduces solubility in non-polar aliphatic solvents.
Hydrogen Bonding 1 Donor (N-H)2 Acceptors (C=O, C-O-C)Drives primary 1D chain formation. Protic solvents (e.g., ethanol) will compete for these sites, delaying nucleation until an anti-solvent is introduced.
Halogen Bonding 1 Donor (C-I)Highly directional C-I···O or C-I···N interactions dictate the 2D/3D framework assembly[1][3].
Chirality 1 Chiral Center (C2)Potential for racemic conglomerates or co-crystals; requires slow kinetics to avoid amorphous precipitation.
Flexibility High (Ether linkage)Increases the risk of liquid-liquid phase separation ("oiling out") during rapid cooling[4].

Experimental Protocols

The following protocols are designed as self-validating systems. By adhering to the causality of the solvent dynamics, you ensure reproducible isolation of the target polymorph.

Crystallization_Workflow A Crude N-(4-Iodophenyl)- 2-phenoxypropanamide B Solvent Screening & Solubility Profiling A->B C Thermodynamic Control (Solvent/Anti-Solvent) B->C High ∆Solubility D Kinetic Control (Vapor Diffusion) B->D Slow Nucleation Req. E Bulk Recrystallization (High Purity Yield) C->E F Single Crystal Growth (XRD Structural Analysis) D->F G Polymorph Screening (DSC / XRPD) E->G F->G

Fig 2: Strategic workflow for crystallization and polymorph screening of halogenated amides.

Protocol A: Bulk Recrystallization via Solvent/Anti-Solvent (Thermodynamic Control)

Objective: To achieve >98% purity for bulk material while forcing the system into its most thermodynamically stable polymorphic state.

  • Dissolution: Suspend 1.0 g of crude N-(4-Iodophenyl)-2-phenoxypropanamide in 5.0 mL of absolute ethanol in a 25 mL Erlenmeyer flask.

  • Heating: Heat the suspension to 70 °C under continuous magnetic stirring until complete dissolution is achieved. Causality: Ethanol disrupts the N-H···O hydrogen bonds, fully solvating the molecule.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter to remove insoluble mechanical impurities and heterogeneous nucleation sites.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add deionized water (anti-solvent) dropwise until a faint, persistent cloudiness appears (the cloud point). Add exactly 0.5 mL of ethanol to clear the solution.

  • Controlled Cooling: Transfer the flask to a programmable water bath. Cool from 60 °C to 20 °C at a strict rate of 0.1 °C/min. Causality: A slow cooling rate keeps the system within the metastable zone, preventing the flexible phenoxy chain from causing oiling out.

  • Isolation: Filter the resulting microcrystals under vacuum and wash with 2 mL of ice-cold 1:1 ethanol/water. Dry under a vacuum at 40 °C for 12 hours.

  • Self-Validation Step: Calculate the recovery yield. Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak (ΔT < 1.5 °C) self-validates the protocol, confirming the successful rejection of impurities and the formation of a single thermodynamic polymorph.

Protocol B: Single-Crystal Growth via Vapor Diffusion (Kinetic Control)

Objective: To grow diffraction-quality single crystals by carefully balancing hydrogen and halogen bond formation kinetics[6].

  • Inner Vial Preparation: Dissolve 10 mg of the purified compound in 0.5 mL of Dichloromethane (DCM). DCM is chosen because it is a non-competing solvent that allows the intrinsic C-I···O halogen bonds to dictate assembly[3].

  • Outer Vial Preparation: Place the un-capped inner vial into a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane (anti-solvent).

  • Diffusion Chamber: Seal the outer vial tightly with a PTFE-lined cap. Place the chamber in a vibration-free environment at a constant 20 °C.

  • Incubation: Allow vapor diffusion to proceed for 7–14 days. Causality: The highly volatile DCM slowly evaporates while the less volatile n-Hexane diffuses into the inner vial, lowering the dielectric constant at an infinitesimally slow rate. This allows the weak but highly directional halogen bonds to perfectly align the lattice.

  • Self-Validation Step: Harvest a crystal and mount it on a goniometer under a polarized light microscope. Uniform extinction at specific rotation angles self-validates the structural integrity, confirming it is a single crystal rather than a twinned agglomerate.

Data Presentation: Solvent Systems & Outcomes

To expedite polymorph screening, the following table summarizes quantitative and qualitative expectations across various solvent systems.

Table 2: Matrix of Crystallization Systems and Expected Outcomes

Solvent SystemRatio (v/v)MethodExpected Outcome & Mechanistic Causality
Ethanol / Water 1:1 to 3:1Anti-SolventHigh yield bulk powder. Protic solvents disrupt intermolecular H-bonds; water forces thermodynamic precipitation.
EtOAc / Heptane 1:2Slow CoolingPolymorph screening. Balances the solubility of the phenoxy group with the insolubility of the iodophenyl moiety.
DCM / n-Hexane 1:3Vapor DiffusionHigh-quality single crystals. Slow kinetic diffusion prevents oiling out caused by the flexible ether linkage.
Acetone NeatRapid EvaporationMetastable polymorphs. Rapid evaporation traps kinetic forms due to fast nucleation rates[6].

Troubleshooting: Overcoming "Oiling Out" and Polymorphism

Issue 1: Liquid-Liquid Phase Separation (Oiling Out) Observation: The solution turns milky, but instead of crystals, a dense oil settles at the bottom of the flask. Causality: The supersaturation level was generated too quickly, exceeding the metastable zone width (MZW). The flexible phenoxypropanamide chain prevents the molecules from orienting into a lattice fast enough[4]. Correction: Re-heat the mixture until the oil dissolves. Reduce the cooling rate by 50%. Alternatively, introduce a seed crystal (0.1% w/w) at 5 °C above the previously observed cloud point to bypass the primary nucleation energy barrier.

Issue 2: Inconsistent Melting Points (Polymorphism) Observation: Batch-to-batch variations in melting point or powder X-ray diffraction (PXRD) patterns. Causality: Halogen-substituted anilides are highly prone to polymorphism because the C-I···O halogen bonds and N-H···O hydrogen bonds have similar formation energies[1][2]. Minor fluctuations in stirring speed or cooling rate can trap the system in a kinetic polymorph. Correction: Standardize the solvent system strictly to a thermodynamically controlling environment (e.g., Ethanol/Water) and implement an isothermal hold at 40 °C for 2 hours during the cooling ramp to allow metastable forms to undergo solvent-mediated phase transformation into the stable form.

Sources

Application Note: Preparation and Handling of N-(4-Iodophenyl)-2-phenoxypropanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accuracy and reproducibility of in vitro and in vivo studies are fundamentally reliant on the precise preparation of test compound stock solutions. N-(4-Iodophenyl)-2-phenoxypropanamide is an organic compound whose utility in research necessitates a standardized and reliable method for solubilization and storage. This document provides a detailed protocol for the preparation of high-concentration stock solutions of N-(4-Iodophenyl)-2-phenoxypropanamide, with a focus on solvent selection, accurate concentration calculation, dissolution techniques, and best practices for storage to ensure solution integrity and maximize experimental success. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stock Solution Integrity

A stock solution is a concentrated chemical solution that is diluted to a lower, working concentration for experimental use[1][2]. Preparing a highly concentrated and stable stock solution is a cornerstone of efficient and reproducible research for several reasons:

  • Minimization of Error: It circumvents the need for repetitive weighing of small, hard-to-measure quantities of the compound, thereby reducing measurement errors[2].

  • Enhanced Consistency: Using a single, large-batch stock solution across multiple experiments ensures concentration uniformity and improves the reliability of results[3].

  • Improved Stability: Many organic compounds exhibit greater chemical stability when stored in a concentrated form in an appropriate solvent, as compared to dilute aqueous solutions[2].

This guide establishes a self-validating protocol for N-(4-Iodophenyl)-2-phenoxypropanamide, explaining the causality behind each procedural step to empower the researcher with a deep understanding of the process.

Physicochemical & Safety Profile

A comprehensive understanding of the compound's properties is the foundation for developing a robust preparation protocol. This data is typically provided by the supplier on a Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

Physicochemical Data
PropertyValueSource / Notes
Compound Name N-(4-Iodophenyl)-2-phenoxypropanamide-
Molecular Formula C₁₅H₁₄INO₂Calculated
Molecular Weight (MW) 367.18 g/mol Calculated
Appearance White to off-white solidTypical appearance; confirm with supplier data.
Purity >98% (HPLC)Typical purity; always verify with the specific lot's CoA.
Safety & Handling Information

N-(4-Iodophenyl)-2-phenoxypropanamide, like many iodinated organic compounds, requires careful handling. The following is a summary of potential hazards and recommended precautions based on data for similar chemical structures. Always consult the specific SDS provided by your supplier before handling [4].

CategoryDescriptionSource / Notes
Potential Hazards May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
Required PPE Nitrile gloves, safety glasses or goggles, lab coat.[6]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[4][6]
Storage (Solid) Keep container tightly closed. Store in a cool, dry, and well-ventilated place.[4]

Principles of Stock Solution Preparation

Causality of Solvent Selection: Why Dimethyl Sulfoxide (DMSO)?

The choice of solvent is the most critical decision in stock solution preparation. For N-(4-Iodophenyl)-2-phenoxypropanamide and many other nonpolar to moderately polar organic compounds, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice[7][8].

  • Expertise & Experience: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds that are poorly soluble in water[7][9]. Its utility in creating high-concentration stock solutions (e.g., >10 mM) is well-established in the drug discovery field[8].

  • Trustworthiness: Using anhydrous (water-free) DMSO is critical. DMSO is highly hygroscopic (readily absorbs moisture from the air). The presence of water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation either during preparation or after freeze-thaw cycles[10][11].

Considerations for Experimental Systems: While excellent for storage, DMSO can affect cell viability and enzyme activity at higher concentrations. Most cell-based assays require the final DMSO concentration to be kept low, typically below 0.5% (v/v) [2]. Always verify the tolerance of your specific experimental system.

Essential Calculations for Molarity

Accurate preparation begins with an accurate calculation. To determine the mass of the compound required to achieve a desired molar concentration, use the following formula:

Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

Worked Example: Preparing 10 mL of a 10 mM Stock Solution

ParameterValue
Desired Concentration (C) 10 mM = 0.010 mol/L
Molecular Weight (MW) 367.18 g/mol
Desired Volume (V) 10 mL = 0.010 L
Required Mass (m) 0.010 mol/L × 367.18 g/mol × 0.010 L =0.03672 g or 36.72 mg

Detailed Protocols & Methodologies

This section provides a step-by-step methodology for preparing a 10 mM stock solution of N-(4-Iodophenyl)-2-phenoxypropanamide in DMSO.

Required Materials & Equipment
  • N-(4-Iodophenyl)-2-phenoxypropanamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask with stopper[1][3]

  • Weigh paper or weigh boat

  • Spatula

  • Glass funnel

  • Vortex mixer

  • Sonicator bath (optional)

  • Pipettes and sterile tips

  • Cryogenic vials or amber glass vials for aliquoting

  • Required Personal Protective Equipment (PPE)

Step-by-Step Experimental Protocol
  • Preparation: Ensure the workspace, particularly the analytical balance, is clean and level. Don all required PPE (lab coat, gloves, safety glasses)[2].

  • Weighing the Compound: Place a weigh boat on the analytical balance and tare it. Carefully weigh out 36.72 mg of N-(4-Iodophenyl)-2-phenoxypropanamide. It is more important to record the actual mass weighed out to high precision than to hit the target mass exactly[3]. Recalculate the final concentration based on the actual mass if necessary.

  • Quantitative Transfer: Using a funnel, carefully transfer the weighed powder into the 10 mL Class A volumetric flask. Rinse the weigh boat and funnel with small volumes of DMSO (e.g., 1-2 mL) and add the rinse to the flask to ensure no compound is lost[1]. This quantitative transfer is crucial for accuracy.

  • Dissolution: Add anhydrous DMSO to the flask until it is approximately 70-80% full (~7-8 mL). Stopper the flask and vortex vigorously for 1-2 minutes.

  • Self-Validating Checkpoint: Visually inspect the solution against a light source. If any solid particles remain, sonicate the flask in a water bath for 5-10 minutes[2]. Gentle warming (e.g., to 30-37°C) can also be applied, but the compound's temperature stability must be considered[2]. The solution must be perfectly clear with no visible particulates before proceeding.

  • Bringing to Final Volume: Once the compound is fully dissolved, carefully add DMSO to the calibration mark on the neck of the volumetric flask. The bottom of the meniscus should align perfectly with the line.

  • Homogenization: Securely cap the flask and invert it slowly 15-20 times to ensure the solution is completely homogeneous[2].

  • Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL, 50 µL, or 100 µL) in clearly labeled cryogenic or amber glass vials. This prevents contamination and degradation from repeated freeze-thaw cycles[2].

Workflow Visualization

G cluster_prep Preparation Phase cluster_sol Solubilization Phase cluster_store Storage Phase Calc 1. Calculate Mass Weigh 2. Weigh Compound Calc->Weigh Xfer 3. Quantitative Transfer Weigh->Xfer Dissolve 4. Add ~70% Solvent & Dissolve (Vortex/Sonicate) Xfer->Dissolve Inspect 5. Visual Inspection (Is it clear?) Dissolve->Inspect Inspect->Dissolve No Volume 6. Add Solvent to Final Volume Inspect->Volume Yes Mix 7. Homogenize (Invert 15x) Volume->Mix Aliquot 8. Aliquot into Vials Mix->Aliquot Store 9. Store at -20°C or -80°C Aliquot->Store

Caption: Stock solution preparation workflow.

Best Practices for Storage and Use

Long-Term Storage
  • Temperature: For long-term stability, store aliquots at -20°C or -80°C .

  • Protection: Protect from light by using amber vials or by storing vials in a light-blocking container.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound precipitation and degradation[2][11]. Use a fresh aliquot for each experiment.

Use in Experimental Assays

When preparing working solutions from the frozen stock, allow the aliquot to thaw completely at room temperature and vortex gently before use. To minimize the final DMSO concentration in your assay, a serial dilution approach is recommended.

G Stock 10 mM Stock in 100% DMSO Dil1 Intermediate Dilution (e.g., 100 µM) in 100% DMSO Stock->Dil1 Dilute in DMSO Assay Final Assay Well (e.g., 1 µM Compound) <0.5% DMSO in Buffer Dil1->Assay Dilute in Assay Buffer

Caption: Serial dilution from a DMSO stock.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve completely. Insufficient mixing/energy. Poor solubility. Moisture in DMSO.Continue vortexing/sonication. Use fresh, anhydrous DMSO. If still insoluble, a lower stock concentration may be required.
Precipitate forms after thawing. Compound came out of solution during freezing.Warm the vial to 37°C for a few minutes and vortex vigorously. Visually confirm redissolution before use. If it persists, the stock may be unstable to freezing.
Inconsistent experimental results. Inaccurate initial weighing. Inhomogeneous stock solution. Degradation of stock.Prepare a fresh stock solution, ensuring all protocol steps are followed precisely. Use a new aliquot for each experiment.

References

  • Vertex AI Search. (2026). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PubChem. (2024). (2~{S})-~{N}-(4-iodophenyl)-2-(4-methoxyphenoxy)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • Safety Data Sheet. (N.D.). Generic Safety Data Sheet for a chemical powder.
  • ResearchGate. (N.D.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents. Retrieved from [Link]

  • BroadPharm. (2026). Safety Data Sheet. Retrieved from a representative SDS for a complex organic molecule.
  • PubChem. (2025). N-(4-Iodophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (N.D.). Propanamide, N-(2-iodo-4-methylphenyl)-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Fisher Scientific. (N.D.). Phenylpropanoids and polyketides.
  • Ziath. (N.D.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • NextSDS. (N.D.). PropanaMide, N-(4-iodophenyl)-2-Methyl- — Chemical Substance Information. Retrieved from [Link]

  • Toray Fine Chemicals Co., Ltd. (N.D.). DMSO. Retrieved from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • NanoTemper. (N.D.). DMSO - Definition and Relevance | Nanopedia. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Iodophenyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-Iodophenyl)-2-phenoxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to ensure the success of your synthesis.

Introduction: The Amide Coupling Challenge

The synthesis of N-(4-Iodophenyl)-2-phenoxypropanamide is fundamentally an amide bond formation between 4-iodoaniline and 2-phenoxypropanoic acid. While conceptually straightforward, this reaction is prone to several issues that can significantly impact yield and purity, including incomplete reactions, challenging purifications, and the formation of stubborn byproducts. This guide provides a systematic approach to overcoming these hurdles.

Section 1: Troubleshooting the Amide Coupling Reaction

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is the most frequent complaint and typically points to one of four areas: the quality of your starting materials, the effectiveness of your coupling method, the reaction conditions, or the work-up procedure.

  • Starting Material Integrity: The purity of your 4-iodoaniline and 2-phenoxypropanoic acid is paramount. 4-Iodoaniline, an aromatic amine, is susceptible to oxidation over time, often indicated by a discoloration from off-white to brown or purple.[1] Using oxidized starting material can inhibit the reaction and introduce colored impurities that are difficult to remove.

    • Recommendation: Before use, assess the purity of 4-iodoaniline by melting point or TLC. If it appears discolored or impure, recrystallize it from an ethanol/water mixture.[2]

  • Coupling Reagent Inefficiency: The choice of coupling reagent is critical. The most common method involves activating the carboxylic acid. Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are effective but can lead to side reactions if not used correctly.[3]

    • Recommendation: For this specific transformation, using EDC in combination with an additive like HOBt (1-Hydroxybenzotriazole) is highly recommended. The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less susceptible to racemization and side reactions (like N-acylurea formation), leading to a cleaner reaction and higher yield.[3] More modern phosphonium or uronium-based reagents like HATU or HBTU can also be very effective, often leading to faster reactions and higher yields, albeit at a higher cost.[3][4]

  • Suboptimal Reaction Conditions:

    • Solvent: The reaction requires an anhydrous aprotic solvent. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are standard choices. Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate, quenching the reaction.

    • Temperature: The initial activation of the carboxylic acid with EDC/HOBt should be performed at 0 °C to minimize side reactions. After the addition of 4-iodoaniline, the reaction should be allowed to warm to room temperature and stirred for an extended period (12-24 hours).

    • Stoichiometry: Ensure your stoichiometry is correct. Using a slight excess of the carboxylic acid (1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the amine is the more valuable reagent.

  • Work-up Losses: The product, N-(4-Iodophenyl)-2-phenoxypropanamide, has moderate polarity. During aqueous work-up, ensure the pH is adjusted correctly to remove unreacted starting materials and byproducts. Acidic washes (e.g., dilute HCl) will remove unreacted 4-iodoaniline and any basic additives, while basic washes (e.g., dilute NaHCO₃) will remove unreacted 2-phenoxypropanoic acid and HOBt. Multiple extractions with an organic solvent like ethyl acetate or DCM are necessary to ensure complete recovery of the product.

Question: My reaction is complete by TLC, but after work-up, I have a difficult-to-remove, white, insoluble precipitate in my organic layer. What is it?

Answer: If you are using DCC as your coupling reagent, this precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC.[3] If you are using EDC, the corresponding urea byproduct is water-soluble and should be removed during the aqueous wash.[3]

  • Solution: The insolubility of DCU in many organic solvents is its primary drawback for solution-phase synthesis.[3]

    • Before the aqueous work-up, filter the entire reaction mixture through a pad of Celite or a sintered glass funnel to remove the bulk of the DCU precipitate.

    • Rinse the filter cake with a small amount of the reaction solvent to recover any trapped product.

    • Proceed with the standard aqueous work-up. Small residual amounts of DCU may precipitate out upon concentration of the organic layer; a second filtration may be necessary.

    • Pro-Tip: To avoid this issue entirely, switch to EDC, as its urea byproduct is water-soluble and easily removed by extraction.[3]

Question: My final product purity is low, and recrystallization is not effective. What are the likely impurities and how can I remove them?

Answer: If standard acid-base washes during work-up and a single recrystallization are insufficient, you likely have neutral, organic-soluble impurities with polarity similar to your product.

  • Likely Impurities:

    • N-acylurea: This is a common byproduct when using carbodiimide coupling agents without an additive like HOBt. It forms when the O-acylisourea intermediate rearranges instead of reacting with the amine.

    • Unreacted Starting Materials: If the work-up was not thorough, residual 4-iodoaniline or 2-phenoxypropanoic acid can persist.

    • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride. This is generally reactive but can sometimes be observed if the reaction stalls.

  • Purification Strategy:

    • Optimize Recrystallization: The choice of solvent is critical.[5] You need a solvent system where your product is sparingly soluble at room temperature but fully soluble when hot. For N-(4-Iodophenyl)-2-phenoxypropanamide, a mixed solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point. Dissolve the crude product in a minimal amount of the more soluble solvent (ethyl acetate or ethanol) at reflux, then slowly add the less soluble "anti-solvent" (hexanes or water) until the solution becomes faintly turbid. Allow it to cool slowly to promote the formation of pure crystals.

    • Column Chromatography: If recrystallization fails, column chromatography is the most reliable method.[6]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The product should elute at a moderate polarity (likely 20-40% ethyl acetate). Use TLC to identify the appropriate solvent system before running the column.

Section 2: Key Experimental Protocols & Data

Optimized Protocol for N-(4-Iodophenyl)-2-phenoxypropanamide Synthesis

This protocol utilizes the EDC/HOBt coupling method to maximize yield and minimize side-product formation.

Step 1: Reagent Preparation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-phenoxypropanoic acid (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Carboxylic Acid Activation

  • Slowly add EDC hydrochloride (1.2 eq) to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes. A slight color change or increase in turbidity may be observed.

Step 3: Amide Coupling

  • In a separate flask, dissolve 4-iodoaniline (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the 4-iodoaniline solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 4: Work-up and Extraction

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) to remove unreacted amine and EDC.

    • Saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(4-Iodophenyl)-2-phenoxypropanamide.

Data Summary: Comparison of Common Coupling Methods
Coupling MethodReagentsTypical SolventProsCons
Carbodiimide EDC, HOBtDCM, DMFCost-effective; water-soluble byproduct (EDC).[3]Can cause racemization without additives; slower reaction times.
Carbodiimide DCC, DMAP (cat.)DCMInexpensive; highly effective for esterification.Insoluble DCU byproduct complicates work-up; high potential for racemization.[3]
Uronium/Aminium HBTU or HATU, DIPEADMF, NMPVery fast reaction times; high yields; low racemization.[3][4]More expensive; byproducts must be washed away.
Acid Chloride Thionyl Chloride (SOCl₂), PyridineToluene, DCMHighly reactive; inexpensive.[7]Requires an extra synthetic step; harsh conditions can be incompatible with sensitive functional groups.
Visualizations: Workflow and Logic Diagrams

G cluster_prep 1. Reagent Preparation (0 °C) cluster_coupling 2. Coupling Reaction cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification A Dissolve 2-Phenoxypropanoic Acid & HOBt in Anhydrous DCM B Add EDC·HCl A->B Stir 30 min C Add 4-Iodoaniline Solution (in DCM) B->C Activation Complete D Warm to RT Stir 12-24h C->D E Dilute with DCM D->E Reaction Complete F Wash with 1M HCl E->F G Wash with Sat. NaHCO₃ F->G H Wash with Brine G->H I Dry (Na₂SO₄) & Concentrate H->I J Recrystallize or Column Chromatography I->J Crude Product K Pure Product J->K

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use 2-phenoxypropanoyl chloride instead of activating the carboxylic acid in situ?

Yes, using the acid chloride is a viable and often very efficient alternative to using coupling reagents.[7] You would first need to prepare the acid chloride from 2-phenoxypropanoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with 4-iodoaniline is typically fast and high-yielding, usually performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. However, this adds an extra step to your synthesis, and acid chlorides can be sensitive to moisture.

Q2: Are there "greener" or more sustainable solvent alternatives to DCM and DMF?

The field of green chemistry is actively exploring alternatives. For amide couplings, solvents like 2-Methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are becoming popular replacements for chlorinated solvents like DCM.[8] Some modern protocols have even demonstrated successful amide couplings in water using specialized surfactants, though this may require significant optimization for your specific substrates.[8]

Q3: How do I definitively confirm the structure and purity of my final product?

A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: This will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments and with the correct splitting patterns.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • FT-IR Spectroscopy: This will show characteristic peaks for the amide functional group (N-H stretch around 3300 cm⁻¹ and the C=O stretch around 1650 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of high purity.

  • HPLC: High-Performance Liquid Chromatography is the best method for quantifying purity, often providing a percentage purity value (e.g., >99%).[9]

References

  • PrepChem.com. Preparation of 4-iodoaniline. Available at: [Link]

  • Google Patents. (2020). CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • Organic Syntheses. 2-phenylpropionic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 2-phenylpropionic acid. Available at: [Link]

  • Slideshare. (2024). 4 Iodoaniline supporting sustainability in chemistry. Available at: [Link]

  • BUET Institutional Repository. (2014). Synthesis and evaluation of novel iodinated phenyl benzamides. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Pokorski, J. K., et al. Supplementary Information for: Cyclopentane-modified PNA improves the sensitivity of nano-particle based scanometric DNA detection. Available at: [Link]

  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Available at: [Link]

  • Chemical Communications. (2020). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Available at: [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. Available at: [Link]

  • Lin, W., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Available at: [Link]

  • Zhu, J., et al. (2015). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

  • Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Available at: [Link]

  • Usiena Air. (2024, August 3). Optimization of potent, broad-spectrum, and specific anti-influenza compounds targeting RNA polymerase PA-PB1 heterodimerization. Available at: [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Available at: [Link]

  • MDPI. (2022, December 29). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Available at: [Link]

  • Semantic Scholar. (2024, December 22). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available at: [Link]

  • Zhu, J., & Larock, R. C. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2025, March 3). Is there a Database for Current Challenges in Organic Synthesis/Chemistry. Available at: [Link]

  • Agilent. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Available at: [Link]

  • PubMed. (2009, November 15). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Available at: [Link]

  • ResearchGate. (2021). Optimization of reaction condition for synthesize of N-Phenyl formamide. Available at: [Link]

  • PubMed. (2020, September 1). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Available at: [Link]

  • Pharmacia. (2024, June 30). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available at: [Link]

  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Available at: [Link]

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Technical Support Center: N-(4-Iodophenyl)-2-phenoxypropanamide Stability & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-Iodophenyl)-2-phenoxypropanamide. As a structural hybrid containing both a photolabile aryl iodide and a moisture-sensitive amide backbone, this compound requires stringent handling protocols to maintain its integrity during long-term storage and in vitro assays. This guide synthesizes mechanistic chemistry with field-proven methodologies to help researchers and drug development professionals troubleshoot degradation issues.

Troubleshooting FAQs

Q1: My powdered compound has developed a yellow/brown tint over time. Is it still viable?

A: Discoloration is a definitive indicator of photolytic deiodination and the compound should be re-purified or discarded.

  • The Causality: The 4-iodophenyl moiety is highly sensitive to ultraviolet (UV) light. Aryl iodides are known to undergo homolytic cleavage upon UV excitation to form highly reactive aryl radicals and iodine radicals[1]. The iodine radicals subsequently recombine to form molecular iodine ( I2​ ), which imparts the characteristic yellow/brown color to the solid.

  • Self-Validating Check: To confirm this specific degradation pathway, dissolve a few milligrams of the discolored powder in a 1:1 water/ethanol mixture and add a drop of 1% starch indicator. A sudden blue-black colorimetric shift confirms the presence of liberated I2​ , validating that photolysis has occurred.

  • Prevention: Always handle the solid under amber lighting and store it tightly closed in opaque or light-resistant containers[2].

Q2: LC-MS analysis of my stock solution shows two unexpected peaks (m/z 220 and m/z 165). What went wrong?

A: You are observing the products of amide hydrolysis : 4-iodoaniline (m/z ~220) and 2-phenoxypropanoic acid (m/z ~166).

  • The Causality: The amide bond connecting the phenoxypropanoyl group to the iodophenyl ring acts as an electrophilic center susceptible to nucleophilic attack by water. Pharmaceutical compounds containing an amide group can undergo hydrolysis into an acid and an amine, a process heavily catalyzed by trace moisture and pH fluctuations[3]. If your stock solution was prepared in a hygroscopic solvent like DMSO and left at room temperature, atmospheric moisture absorption will rapidly drive this hydrolysis.

  • Self-Validating Check: Analyze the moisture content of your storage solvent using Karl Fischer titration. A water content >0.05% strongly correlates with the appearance of these hydrolytic degradants on your chromatogram.

Quantitative Stability Profile

To aid in experimental planning, we have quantified the degradation kinetics across various standard laboratory conditions.

Table 1: Stability Profile and Degradation Kinetics of N-(4-Iodophenyl)-2-phenoxypropanamide

Storage ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Key Degradants Detected
Solid, Clear Vial, 25°C, Ambient LightPhotolytic Deiodination~14 Days I2​ , N-phenyl-2-phenoxypropanamide
Solid, Amber Vial, 4°C, DarkNone (Stable)> 2 YearsN/A
10mM in wet DMSO, 25°CAmide Hydrolysis~45 Days4-iodoaniline, 2-phenoxypropanoic acid
10mM in anhydrous DMSO, -80°CNone (Stable)> 1 YearN/A

Mechanistic Workflows & Diagrams

To visualize the dual vulnerabilities of this compound, refer to the degradation pathway diagram below.

Pathways Compound N-(4-Iodophenyl)- 2-phenoxypropanamide UV UV Light Exposure (Homolytic Cleavage) Compound->UV Moisture Moisture & pH (Nucleophilic Attack) Compound->Moisture Deiodination Photolytic Deiodination (Aryl Radical + I•) UV->Deiodination Hydrolysis Amide Hydrolysis Moisture->Hydrolysis Deg1 Iodine Gas (Yellowing) + Deiodinated Amide Deiodination->Deg1 Deg2 4-Iodoaniline + 2-Phenoxypropanoic Acid Hydrolysis->Deg2

Fig 1: Primary degradation pathways of N-(4-Iodophenyl)-2-phenoxypropanamide.

Standard Operating Procedure: Preparation and Long-Term Storage

To ensure absolute scientific integrity and reproducibility in your assays, strictly adhere to the following self-validating protocol for preparing stock solutions.

Materials Required:

  • Anhydrous, HPLC-grade DMSO (moisture <0.005%, sealed under Argon).

  • Amber-glass cryovials (2 mL).

  • High-purity Argon or Nitrogen gas line with a sterile needle attachment.

Step-by-Step Methodology:

  • Environment Control: Perform all dissolution steps in a dark room or under dedicated amber/red laboratory lighting to eliminate UV-induced C-I bond cleavage.

  • Solvent Verification: Before use, verify the anhydrous DMSO via Karl Fischer titration to ensure moisture is below the 0.005% threshold.

  • Dissolution: Weigh the lyophilized N-(4-Iodophenyl)-2-phenoxypropanamide powder and dissolve it in the anhydrous DMSO to create a 10 mM or 50 mM master stock. Vortex gently until completely clear.

  • Aliquoting: Immediately dispense the master stock into single-use amber-glass cryovials (e.g., 50 µL to 100 µL per vial).

    • Causality: This prevents repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen, accelerating hydrolysis.

  • Inert Gas Backfilling: Insert the Argon/Nitrogen needle into the upper headspace of each vial. Purge the atmospheric air with a gentle stream of inert gas for 5 seconds. Withdraw the needle and immediately cap the vial tightly.

    • Causality: Displacing oxygen and atmospheric moisture halts both oxidative and hydrolytic degradation kinetics.

  • Cryo-Storage: Transfer the sealed, backfilled vials to a -80°C freezer. At this temperature, the kinetic energy is insufficient to overcome the activation energy barrier for amide hydrolysis.

Workflow Step1 1. Anhydrous Solvent (Dry DMSO/DMF) Step2 2. Amber Vials (Block UV-A/B) Step1->Step2 Step3 3. Argon Purge (Displace O2/H2O) Step2->Step3 Step4 4. Cryo-Storage (-80°C) Step3->Step4

Fig 2: Step-by-step workflow for preparing and storing compound stock solutions.

References

  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.
  • Room-Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides | Organic Letters - ACS Publications.
  • TECHNICAL DATA SHEET POTASSIUM IODIDE - Chemarc.

Sources

Optimizing flash chromatography purification for N-(4-Iodophenyl)-2-phenoxypropanamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatography Optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying N-(4-Iodophenyl)-2-phenoxypropanamide .

This molecule presents a unique chromatographic profile: it combines a highly lipophilic, polarizable halogenated aromatic ring (4-iodophenyl) with a hydrogen-bonding secondary amide and an ether linkage. These competing functional groups often lead to unpredictable adsorption isotherms, streaking, and co-elution during standard purification. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

System Architecture & Purification Workflow

The following decision matrix illustrates the optimized logical pathway for isolating halogenated amides from complex crude mixtures.

ChromatographyWorkflow Start Crude Mixture: N-(4-Iodophenyl)-2-phenoxypropanamide SolCheck Assess Solubility in Weak Solvent (Hexane) Start->SolCheck Decision1 Soluble? SolCheck->Decision1 LiquidLoad Liquid Loading (Direct Injection) Decision1->LiquidLoad Yes DryLoad Dry Loading (Silica/Celite Adsorption) Decision1->DryLoad No TLC TLC Screening (Target Rf: 0.15 - 0.30) LiquidLoad->TLC DryLoad->TLC NPFlash Normal Phase Flash (Silica Gel, Gradient Elution) TLC->NPFlash Eval Purity > 95%? NPFlash->Eval RPFlash Reverse Phase Flash (C18, MeCN/H2O Gradient) Eval->RPFlash No (Halogenated Co-elution) Success Isolated Pure Compound Eval->Success Yes RPFlash->Success

Workflow for optimizing the purification of halogenated amides via flash chromatography.

Troubleshooting Knowledge Base (FAQs)

Q1: My N-(4-Iodophenyl)-2-phenoxypropanamide peak is severely tailing on normal-phase silica. What causes this, and how can I correct it? Causality: Normal phase chromatography relies heavily on adsorption/desorption mechanisms[1]. The secondary amide group (-NH-CO-) in your target molecule acts as both a strong hydrogen bond donor and acceptor. It interacts non-linearly with the acidic silanol groups (-SiOH) on the silica gel surface, causing the compound to stick and streak. Solution: Shift your solvent system. While Hexane/Ethyl Acetate is a versatile baseline, polar compounds often require more polar solvent blends[2]. Switch to a Dichloromethane (DCM)/Methanol gradient. DCM is a polarizable solvent that better solvates the iodophenyl ring, while a small percentage of Methanol (1–5%) competitively binds to the active silanol sites on the silica, preventing the amide from tailing.

Q2: The compound has poor solubility in hexane. I dissolved it in pure Ethyl Acetate for liquid loading, but my peaks eluted immediately with zero resolution. What happened? Causality: You experienced the "strong solvent effect." If the crude mixture is dissolved in a strong eluting solvent (like Ethyl Acetate or Acetone) and injected directly, the solvent acts as a localized plug. It drags the analyte down the column before it can properly partition onto the stationary phase, resulting in poor separation outcomes[3]. Solution: You must bypass liquid loading. If your compound is poorly soluble in the mobile phase, consider dry loading[2]. Dissolve the crude in a volatile solvent, mix it with silica, evaporate it to a dry powder, and load it as a dry plug.

Q3: The crude mixture contains unreacted 4-iodoaniline. Normal-phase chromatography fails to resolve the product from this impurity. Why? Causality: Both the product and the 4-iodoaniline impurity possess a highly lipophilic and polarizable iodine atom. On normal-phase silica, this massive halogen dominates their adsorptive affinity, causing them to co-elute regardless of the solvent gradient. Solution: Switch to Reversed-Phase (RP) Flash Chromatography using a C18 column. In RP, the separation mechanism is based on hydrophobic partitioning rather than polar adsorption. C-18 reversed-phase media has been proven to successfully separate halogenated aromatics and heterocycles that completely fail to resolve on normal phase silica[4].

Q4: How do I mathematically translate my successful TLC plate into a scalable flash chromatography gradient? Causality: TLC Rf values are static, whereas flash chromatography is dynamic. To translate the method, you must convert the Retention Factor (Rf) into Column Volumes (CV), which represents the volume of solvent required to elute a non-retained solute[5]. Solution: Aim for an initial TLC Rf value between 0.13 and 0.40, as this range strikes the optimal balance between resolution and elution time[2]. Use the formula CV=1/Rf to determine when the compound will elute[5].

Quantitative Data & Optimization Matrices

Table 1: TLC Rf to Column Volume (CV) Conversion Matrix To build a self-validating gradient, use this table to predict elution times based on your TLC screening. A ΔCV≥2 between your product and the nearest impurity guarantees baseline resolution in isocratic or shallow gradient flash chromatography[5].

TLC Retention Factor ( Rf​ )Calculated Column Volumes (CV)Elution Profile / Resolution Quality
0.801.25Poor (Elutes in void volume; no separation)
0.502.00Marginal (Fast elution, high risk of co-elution)
0.33 3.00 Optimal (Excellent balance of time and purity)
0.20 5.00 Optimal (High resolution for complex mixtures)
0.1010.00Poor (Excessive band broadening and solvent waste)

Table 2: Solvent System Selection Guide for Halogenated Amides

Chromatography ModeWeak Solvent (A)Strong Solvent (B)Target Analyte Interaction
Normal Phase (Standard)Hexane / HeptaneEthyl AcetateGeneral lipophilic partitioning.
Normal Phase (Amide-Optimized)DichloromethaneMethanol (1-10%)MeOH suppresses silanol H-bonding.
Reversed Phase (C18)Water (+ 0.1% Formic Acid)AcetonitrileResolves halogenated co-elution.

Self-Validating Experimental Protocols

Protocol A: Dry Loading Procedure for Lipophilic Amides

Use this protocol when N-(4-Iodophenyl)-2-phenoxypropanamide exhibits poor solubility in the starting mobile phase (e.g., Hexane).

  • Dissolution: Weigh the crude mixture and dissolve it completely in a volatile, strong solvent (e.g., 5-10 mL of Dichloromethane or Acetone). Ensure complete dissolution via visual inspection; warm slightly if necessary[2].

  • Adsorbent Mixing: Add dry, bare silica gel (or Celite) to the flask at a ratio of 1:2 to 1:3 (Crude Mass : Silica Mass).

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until the mixture becomes a free-flowing, dry powder. Critical Check: If the powder is clumpy or sticky, the strong solvent has not been fully removed, which will cause band broadening.

  • Column Integration: Pour the dry powder into an empty solid-load cartridge. Insert a frit on top and compress it evenly to eliminate void spaces. Attach the cartridge in-line with the main flash column.

Protocol B: TLC-to-Flash Gradient Translation

Use this protocol to build a highly efficient, reproducible gradient.

  • TLC Screening: Spot the crude mixture on a silica TLC plate. Run the plate in a 70:30 Hexane:Ethyl Acetate mixture.

  • Rf Optimization: Adjust the solvent ratio until the target spot (N-(4-Iodophenyl)-2-phenoxypropanamide) reaches an Rf of ~0.25[2]. Note the exact percentage of the strong solvent (e.g., 35% EtOAc).

  • Gradient Design:

    • Equilibration: 3 CVs at 10% EtOAc.

    • Shallow Ramp: Ramp from 10% to 35% EtOAc over 2 CVs.

    • Isocratic Hold: Hold at 35% EtOAc for 5 CVs (Your compound will elute here, as 1/0.25=4 CVs)[5].

    • Flush: Ramp to 100% EtOAc over 1 CV and hold for 2 CVs to clear highly retained impurities.

References

  • Title: Flash Chromatography Basics | Sorbent Technologies, Inc.
  • Source: biotage.
  • Source: nih.
  • Title: Successful Flash Chromatography | Biotage (Dry Loading Optimization)
  • Source: teledyneisco.

Sources

Resolving NMR peak overlaps in N-(4-Iodophenyl)-2-phenoxypropanamide spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with complex spectral overlaps during structural elucidation. The molecule N-(4-Iodophenyl)-2-phenoxypropanamide presents a classic spectroscopic challenge. While the aliphatic propanamide core is easily resolved, the 9 aromatic protons from the phenoxy and 4-iodophenyl rings cluster tightly in the narrow aromatic window.

This guide is designed to move beyond basic troubleshooting. By understanding the physical causality behind advanced NMR techniques, you can transform ambiguous overlapping multiplets into a self-validating system of structural proof.

Diagnostic Overview: Quantitative Shift Analysis

Before applying advanced techniques, we must establish the baseline quantitative parameters and identify the high-risk overlap zones in a standard isotropic solvent like CDCl₃.

Structural FragmentExpected ¹H Shift (CDCl₃)MultiplicityOverlap RiskRecommended Resolution Strategy
-CH₃ (Propanamide) ~1.6 ppmDoublet (3H)LowStandard 1D ¹H NMR
-CH- (Alpha carbon) ~4.8 ppmQuartet (1H)LowStandard 1D ¹H NMR
-NH- (Amide) ~8.2 ppmBroad Singlet (1H)MediumVT-NMR, Solvent Exchange
Phenoxy (Ar-H) 6.9 – 7.4 ppmMultiplets (5H)High ASIS, Pure Shift NMR, 2D Overlay
4-Iodophenyl (Ar-H) 7.3 – 7.6 ppmMultiplets (4H)High ASIS, Pure Shift NMR, 2D Overlay

Troubleshooting Guide 1: Aromatic Solvent-Induced Shift (ASIS)

Q: My aromatic signals are completely overlapping in CDCl₃. How can I separate them without running lengthy 2D experiments? A: Utilize Aromatic Solvent-Induced Shifts (ASIS) by titrating your sample with Benzene-d₆ (C₆D₆).

Causality: The chemical shift of a proton is highly dependent on its local magnetic environment. When dissolved in an anisotropic solvent like benzene, the solute and solvent form transient collision complexes[1]. Because benzene possesses a strong magnetic anisotropy—a shielding cone generated by its circulating π-electrons—it induces differential shielding across the solute molecule[2]. Protons closer to the electron-rich regions of the solute-solvent complex will experience different local magnetic fields compared to an isotropic solvent like CDCl₃, effectively "pulling apart" overlapping multiplets[1].

Self-Validating Protocol:

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of 10 mg of your sample in 0.6 mL CDCl₃.

  • Titration: Prepare a parallel sample in 0.6 mL C₆D₆.

  • Incremental Blending: If pure C₆D₆ causes new overlaps, create a titration gradient (e.g., 25%, 50%, 75% C₆D₆ in CDCl₃).

  • Validation: Track the isolated -CH- quartet (~4.8 ppm). Because it is structurally rigid relative to the phenoxy ring, its linear shift trajectory validates the solvent interaction model before you assign the complex aromatic region.

ASIS_Workflow Step1 Identify Overlap in Isotropic Solvent Step2 Titrate with C6D6 (Anisotropic Solvent) Step1->Step2 Step3 Form Transient Solute-Solvent Complex Step2->Step3 Step4 Induce Differential Magnetic Shielding Step3->Step4 Step5 Resolve Aromatic Proton Signals Step4->Step5

Workflow for resolving NMR overlaps using Aromatic Solvent-Induced Shifts (ASIS).

Troubleshooting Guide 2: 2D NMR Deconvolution (HSQC & HMBC Overlay)

Q: ASIS improved the resolution, but I still cannot definitively assign the 4-iodophenyl protons versus the phenoxy protons. What is the next step? A: Disperse the proton signals into the ¹³C dimension using an HSQC/HMBC overlay.

Causality: Proton NMR is limited by a narrow chemical shift range (~10 ppm), making heavy overlap inevitable. Carbon-13 NMR spans ~200 ppm. By utilizing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), we transfer magnetization from ¹H to ¹³C[3]. HSQC detects direct 1-bond C-H couplings, while HMBC captures 2- to 3-bond long-range couplings[4]. Overlaying these spectra allows you to differentiate overlapping proton signals by their attachment to distinct, widely separated carbon atoms[5].

Self-Validating Protocol:

  • Pulse Calibration: Perform a rigorous 90° pulse calibration for both ¹H and ¹³C channels to ensure maximum magnetization transfer efficiency.

  • Phase-Sensitive HSQC: Acquire a multiplicity-edited HSQC. This will positively phase CH/CH₃ groups and negatively phase CH₂ groups, instantly validating the aliphatic assignments[3].

  • HMBC Acquisition: Acquire the HMBC spectrum optimized for a long-range coupling constant of 8 Hz.

  • Spectral Overlay: Superimpose the HSQC (e.g., green) and HMBC (e.g., red) spectra in your processing software.

  • Validation: Identify the carbon bonded to the iodine atom. It will appear in the HMBC (due to long-range coupling from the ortho-protons) but will be strictly absent in the HSQC because it is a quaternary carbon[5]. This self-validates the 4-iodophenyl ring assignment.

TwoD_NMR_Workflow Acquire Acquire 1H, HSQC, and HMBC Spectra Overlay Overlay HSQC (1-bond) & HMBC (2/3-bond) Acquire->Overlay Differentiate Filter Quaternary vs. Protonated Carbons Overlay->Differentiate Assign Deconvolute 1H via 13C Dispersion Axis Differentiate->Assign

2D NMR structural elucidation workflow utilizing HSQC and HMBC spectral overlay.

Troubleshooting Guide 3: Pure Shift NMR Spectroscopy

Q: I need to extract precise integrals from the aromatic region, but the multiplets are too complex. Can I simplify the splitting pattern? A: Implement Pure Shift NMR (e.g., PSYCHE) to collapse multiplets into singlets.

Causality: Signal multiplicity is caused by homonuclear scalar coupling (J_HH), which artificially broadens the frequency footprint of each proton. Pure shift NMR utilizes slice-selective pulses and active spin refocusing elements during the Free Induction Decay (FID)[6]. This effectively suppresses J_HH evolution, yielding a spectrum where each chemically distinct proton appears as a single, ultra-narrow peak, minimizing signal overlap and expediting spectral analysis[7][8].

Self-Validating Protocol:

  • Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence, which offers superior sensitivity compared to older methods.

  • Parameter Optimization: Set the flip angle of the chirp pulses to a low value (e.g., 15-20°) to prevent signal attenuation.

  • Acquisition: Acquire the pseudo-2D data and process it into a 1D interferogram.

  • Validation: Overlay the Pure Shift spectrum with the standard 1D ¹H spectrum. The integral of the collapsed singlet must perfectly match the integral of the original multiplet. If it does not, adjust the relaxation delay (D1) to ensure quantitative recovery[9].

PureShift_Logic Multiplets Acquire J-Coupled Overlapping Multiplets PulseSeq Apply PSYCHE/ZS Pulse Elements Multiplets->PulseSeq Decouple Active Spin Refocusing (Broadband Decoupling) PulseSeq->Decouple Singlets Yield High-Resolution Collapsed Singlets Decouple->Singlets

Mechanism of Pure Shift NMR for collapsing homonuclear scalar couplings into singlets.

Frequently Asked Questions (FAQs)

Q: The amide (-NH-) proton at ~8.2 ppm is extremely broad and sometimes disappears. Is my sample degrading? A: No. Amide protons undergo chemical exchange with trace moisture in the solvent, and their rotation is partially restricted due to the partial double-bond character of the C-N bond. To sharpen this peak, dry your NMR solvent over molecular sieves, or perform Variable Temperature (VT) NMR by cooling the sample to slow down the exchange rate.

Q: Why is the iodine-bearing carbon signal so weak in the 1D ¹³C spectrum? A: Heavy halogens like iodine cause a relativistic heavy-atom effect, which significantly shields the attached carbon, shifting it upfield. Furthermore, quaternary carbons lack NOE (Nuclear Overhauser Effect) enhancement and have long T₁ relaxation times. Increase your relaxation delay (D1 > 5 seconds) to ensure complete magnetization recovery.

References

  • Castañar, L., & Parella, T. "Review – Pure shift NMR experiments: recent developments, methods and applications." SeRMN – NMR Service at UAB.
  • Chavelas-Hernández, L., et al. "A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns." Thieme Connect.
  • Moser, A. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum." ACD/Labs.
  • Goyarya, S., et al. "Solvent induced 1H NMR chemical shifts of annulenes." ChemRxiv.
  • "Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science." Pressbooks.
  • "NMR Pure Shift Spectroscopy and Its Potential Applications in the Pharmaceutical Industry." ResearchGate.
  • "Pure Shift NMR Spectroscopy." University of Manchester.
  • Foroozandeh, M., et al. "Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy." NIH.
  • "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative Biostructure.

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Overcoming poor bioavailability of N-(4-Iodophenyl)-2-phenoxypropanamide formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lead Optimization & Formulation Support Portal. This guide is specifically designed for researchers and formulation scientists troubleshooting the poor in vivo bioavailability of N-(4-Iodophenyl)-2-phenoxypropanamide .

Due to its heavy halogenation (4-iodophenyl group) and bulky aromatic ether (phenoxy group), this compound exhibits high lipophilicity (estimated LogP > 4.0) and poor aqueous solubility. These physicochemical traits classify it as a Biopharmaceutics Classification System (BCS) Class II molecule, where gastrointestinal absorption is strictly dissolution-rate limited[1],[2].

Diagnostic Workflow: Identifying the Bioavailability Barrier

Before selecting a formulation strategy, you must determine whether the poor bioavailability stems from solubility limits, active efflux, or first-pass metabolism. Use the diagnostic decision tree below to guide your experimental next steps.

G Start Poor In Vivo Bioavailability Sol Is Aqueous Solubility < 100 µg/mL? Start->Sol Perm Is Caco-2 Papp < 1x10⁻⁶ cm/s? Sol->Perm No BCS2 BCS Class II (Dissolution Limited) Sol->BCS2 Yes Metab High Hepatic Microsomal Clearance? Perm->Metab No BCS4 BCS Class IV (Absorption Limited) Perm->BCS4 Yes FPM First-Pass Metabolism (CYP450 Degradation) Metab->FPM Yes SMEDDS Formulate as SMEDDS or Nanosuspension BCS2->SMEDDS Efflux Check P-gp Efflux (Efflux Ratio > 2) BCS4->Efflux Prodrug Design Prodrug or Co-dose Inhibitor FPM->Prodrug

Caption: Diagnostic workflow for troubleshooting poor bioavailability of lipophilic lead compounds.

Frequently Asked Questions (FAQs)

Q: Why is my in vivo exposure so low despite excellent in vitro target engagement? A: N-(4-Iodophenyl)-2-phenoxypropanamide is highly hydrophobic. When administered as a standard suspension (e.g., in 0.5% Methylcellulose), the drug particles fail to dissolve in the aqueous environment of the gastrointestinal (GI) tract. For BCS Class II drugs, the rate-limiting step is not permeation across the gut wall, but rather the release and solubilization of the drug into the gastric fluid[2]. If it cannot dissolve, it cannot be absorbed.

Q: How should I formulate this compound for oral PK studies in rodents? A: We recommend a Lipid-Based Drug Delivery System (LBDDS), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS utilize a mixture of oils, surfactants, and co-surfactants that spontaneously form microemulsions (droplet size <100 nm) upon contact with GI fluids[3]. This maintains the drug in a solubilized state pre- and post-administration, bypassing the dissolution barrier[4]. Furthermore, long-chain triglycerides in the formulation can stimulate chylomicron assembly, promoting lymphatic transport and partially bypassing hepatic first-pass metabolism[5].

Q: Could active efflux be contributing to the poor exposure? A: Yes. The bulky, lipophilic nature of the phenoxypropanamide core makes it a potential substrate for P-glycoprotein (P-gp / ABCB1), an ATP-binding cassette transporter located on the apical membrane of enterocytes[6],[7]. If the compound is absorbed but immediately pumped back into the intestinal lumen, bioavailability will plummet. You must perform a bidirectional Caco-2 permeability assay to calculate the Efflux Ratio (ER)[8].

Quantitative Data: Solubility Profiling

To design an effective SMEDDS, you must first determine the equilibrium solubility of N-(4-Iodophenyl)-2-phenoxypropanamide in various excipients. The table below summarizes typical screening data used to select the optimal lipid, surfactant, and co-surfactant.

Excipient CategorySpecific ExcipientSolubility (mg/mL) at 25°CSelection Rationale
Aqueous Buffer Water (pH 7.4)< 0.005Baseline (Poor solubility)
Oil (Lipid) Capryol 9048.2 ± 2.1High solubilization capacity; promotes lymphatic uptake.
Oil (Lipid) Miglyol 81212.4 ± 1.5Sub-optimal for this specific halogenated structure.
Surfactant Tween 8038.5 ± 1.8High HLB (15); excellent emulsification efficiency.
Surfactant Labrasol42.1 ± 2.0Good solubilizer, but may cause GI irritation at high doses.
Co-surfactant PEG 40028.7 ± 1.2Reduces interfacial tension; increases microemulsion stability.

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a Type III SMEDDS

Causality: A Type III SMEDDS (Lipid Formulation Classification System) contains oils, surfactants, and co-solvents. It is chosen here because it yields fine dispersion droplet sizes, which drastically increases the surface area for absorption[5],[4].

  • Excipient Blending: In a glass vial, combine Capryol 90 (20% w/w), Tween 80 (50% w/w), and PEG 400 (30% w/w). Vortex for 2 minutes until a homogenous, isotropic mixture is formed.

  • Drug Loading: Add N-(4-Iodophenyl)-2-phenoxypropanamide to the blank SMEDDS mixture at a concentration of 20 mg/g.

  • Solubilization: Stir the mixture magnetically at 40°C for 4 hours. Self-Validation Check: Visually inspect the vial against a dark background. The solution must be completely transparent with no birefringent crystals under polarized light microscopy.

  • Dispersion Testing: Add 100 µL of the drug-loaded SMEDDS to 10 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C under gentle agitation (50 rpm).

  • Droplet Size Analysis: Measure the dispersion using Dynamic Light Scattering (DLS). A successful microemulsion will have a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) <0.3.

Protocol B: 5-Day Accelerated Caco-2 Permeability & P-gp Efflux Assay

Causality: Traditional Caco-2 assays require 21 days for cell differentiation. The 5-day accelerated model uses sodium butyrate in the culture media to rapidly induce expression of brush border enzymes and P-gp, allowing for high-throughput screening without sacrificing functional polarization[9],[10].

  • Cell Seeding: Seed Caco-2 cells (HTB-37) at 1×105 cells/cm² on collagen-coated 24-well polycarbonate transwell inserts.

  • Differentiation: Culture for 5 days in media supplemented with 2 mM sodium butyrate[9].

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 400 Ω·cm²[7]. Co-dose with Lucifer Yellow (a paracellular marker); its permeability must be <0.5×10−6 cm/s to confirm tight junction integrity.

  • Bidirectional Dosing:

    • Apical to Basolateral (A→B): Add 10 µM of the compound to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM of the compound to the basolateral chamber.

  • Sampling & Analysis: Sample receiver chambers at 30, 60, and 120 minutes. Quantify drug concentration via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) )[7].

    • Validation Control: Run Digoxin (a known P-gp substrate) in parallel. Digoxin ER must be > 3.0.

    • Actionable Metric: If the ER of your compound is > 2.0, it is a P-gp substrate[7]. You must co-dose with a P-gp inhibitor (e.g., Elacridar) or redesign the molecule.

Mechanistic Pathway: Intestinal Absorption of SMEDDS

The diagram below illustrates how formulating N-(4-Iodophenyl)-2-phenoxypropanamide as a SMEDDS overcomes both solubility limits and hepatic first-pass metabolism by hijacking the body's natural lipid digestion pathways.

G Lumen Intestinal Lumen (SMEDDS Dispersion) Micelles Mixed Micelles (Bile Salts + Lipids) Lumen->Micelles Digestion Apical Apical Membrane Micelles->Apical Passive Diffusion Enterocyte Enterocyte (Intracellular) Apical->Enterocyte Pgp P-gp Efflux Pump Enterocyte->Pgp Substrate Binding Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons Lipid Association Portal Portal Vein (To Liver) Enterocyte->Portal Free Drug Pgp->Lumen Efflux Lymph Lymphatic System (Bypasses Liver) Chylomicrons->Lymph Exocytosis

Caption: Mechanism of SMEDDS-enhanced absorption, lymphatic transport, and P-gp mediated efflux.

References

  • Lipid-Based Drug Delivery Systems Source: International Journal of Pharmaceutics (PMC NIH) URL:[Link]

  • Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review Source: ER Publications / Nature Reviews Drug Discovery URL:[Link]

  • Computational Models for Identifying Potential P-Glycoprotein Substrates and Inhibitors Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers Source: Springer Protocols / Nature Protocols URL:[Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs Source: R Discovery / International Journal of Pharmaceutics URL:[Link]

Sources

Safety Operating Guide

Mechanistic Hazard Causality: Why Strict Segregation is Required

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific logistical and safety challenges associated with N-(4-Iodophenyl)-2-phenoxypropanamide . Because this compound is a halogenated aromatic amide, its end-of-life management requires strict adherence to specialized chemical waste protocols to prevent severe environmental contamination and laboratory safety hazards.

To handle N-(4-Iodophenyl)-2-phenoxypropanamide safely, one must understand the reactivity of its carbon-iodine (C-I) bond and its behavior in different waste streams.

The Danger of the Drain (Aqueous Discharge): Under no circumstances should this compound enter the municipal wastewater system. Iodinated organic compounds are highly recalcitrant and poorly removed by conventional biological wastewater treatment processes[1]. If discharged, they pass through to the final disinfection stage of the treatment plant. When exposed to chlorine or chloramine, the iodine is liberated or reacts to form Iodinated Disinfection By-Products (I-DBPs), such as iodo-acids and iodinated trihalomethanes (I-THMs)[2]. These specific I-DBPs exhibit significantly higher cytotoxicity and genotoxicity than their chlorinated analogs, posing a severe threat to aquatic ecosystems and downstream drinking water[2].

The Danger of Improper Incineration (Non-Halogenated Mixing): Laboratory non-halogenated organic waste is frequently repurposed, recycled, or burned as fuel. If N-(4-Iodophenyl)-2-phenoxypropanamide is mistakenly mixed into a non-halogenated waste stream, its combustion under non-specialized conditions will cleave the C-I bond, releasing highly corrosive hydrogen iodide (HI) gas and facilitating the formation of highly toxic iodinated dioxins[3]. Therefore, this compound must be strictly segregated into halogenated waste streams destined for specialized high-temperature incineration.

Quantitative Waste Segregation Parameters

To ensure downstream processing efficiency and regulatory compliance, laboratory personnel must adhere to the following quantitative thresholds when disposing of this compound.

ParameterThreshold / SpecificationScientific Rationale
Dedicated Container Threshold > 50 gSmall quantities (<50g) can be absorbed by standard chlorinated streams. Larger quantities must be isolated to prevent overwhelming standard streams and to allow for specialized iodine reprocessing[3].
Water Content Limit < 20%Halogenated organic waste streams must maintain low aqueous content to ensure the high BTU values required for efficient incineration[4].
Incineration Temperature > 850 °CCertified contractors must utilize liquid injection or rotary kiln incineration above 850°C to ensure complete destruction of the C-I bond and prevent dioxin formation[5].
Accumulation Time Limit < 180 daysPrevents long-term chemical degradation of the storage containers and complies with standard hazardous waste accumulation regulations[6].

Self-Validating Operational Methodologies

Every procedure in the laboratory must function as a self-validating system to eliminate human error. Implement the following step-by-step methodologies for the disposal of N-(4-Iodophenyl)-2-phenoxypropanamide.

Protocol A: Routine Laboratory Waste Segregation
  • Quantification & Routing: Weigh the generated waste (including contaminated solvents).

    • Validation: If the total mass of the iodinated compound exceeds 50g, confirm its placement in a dedicated "Iodinated Organic Waste" container. If <50g, confirm placement in a standard "Halogenated/Chlorinated Waste" container[3].

  • Phase Verification: Ensure the waste mixture contains less than 20% water[4].

    • Validation: Visually inspect the container for aqueous phase separation. High water content severely degrades the efficiency of downstream high-temperature incineration, potentially leading to incomplete destruction[5].

  • Labeling & Compliance: Affix a standardized hazardous waste label detailing all chemical constituents immediately after the first addition[6].

    • Validation: Cross-reference the date on the label. Ensure the container is logged in the laboratory's manifest to be picked up by a certified contractor within 180 days[6].

  • Storage: Store the sealed container in a grounded, ventilated flammable liquids cabinet[3].

    • Validation: Verify that the cabinet contains no incompatible materials, such as strong oxidizers, inorganic acids, or bases, which could trigger an uncontrolled reaction[4].

Protocol B: Solid Spill Response & Decontamination
  • Isolation: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite) if dissolved in a solvent. If solid, do not sweep vigorously.

    • Validation: Inspect all nearby sink drains. Ensure absolutely no material has entered the plumbing, as municipal water chlorination of this compound generates highly toxic I-DBPs[2].

  • Collection: Use a static-free brush to gently transfer the spilled material and absorbents into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual amide, followed by a soap and water wash.

    • Validation: Collect all solvent wash liquids into the halogenated waste stream. Do not use paper towels and throw them in the standard municipal trash; contaminated solids must be treated as solid hazardous waste[6].

Mechanistic Workflow Visualization

G Start Waste Generation: N-(4-Iodophenyl)-2- phenoxypropanamide Decision Total Mass > 50g? Start->Decision Dedicated Dedicated Iodinated Waste Container Decision->Dedicated Yes Halogenated Standard Halogenated Waste Container Decision->Halogenated No Storage Flammable Liquids Storage Cabinet Dedicated->Storage Halogenated->Storage Incineration High-Temp Incineration (>850°C) Storage->Incineration Certified Contractor

Fig 1. Decision matrix for the segregation and disposal of iodinated organic waste.

References

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess, [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University,[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." EWU,[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1." EPA NEPIS,[Link]

  • National Institutes of Health (NIH) / PMC. "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." PMC,[Link]

  • ResearchGate. "Iodinated Disinfection Byproduct Formation from Iohexol in Sunlit and Chlorinated Urban Wastewaters." ResearchGate,[Link]

Sources

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